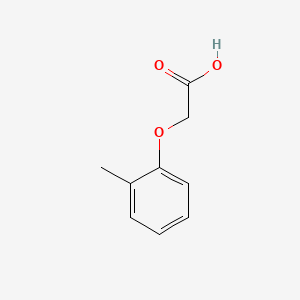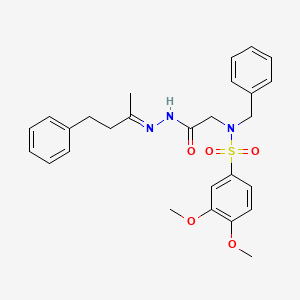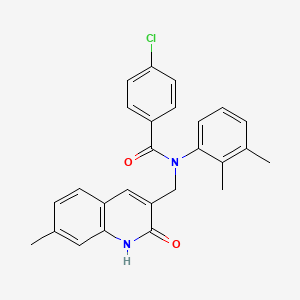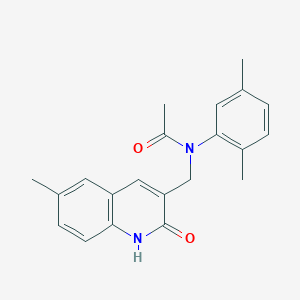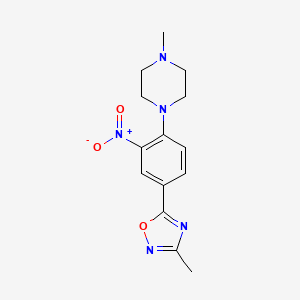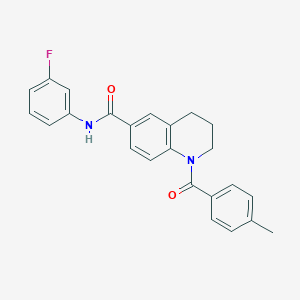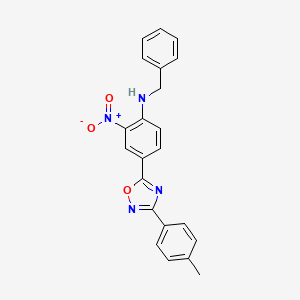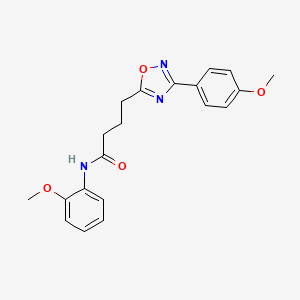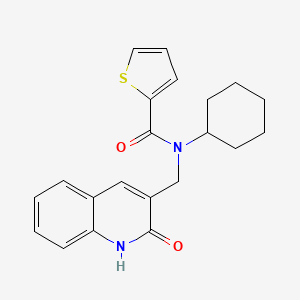
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a cyclohexyl group, a thiophene ring, a quinoline ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiophene ring could be formed using techniques such as the Gewald reaction . The quinoline ring could be synthesized using the Skraup or Doebner-Miller reactions . The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and quinoline rings are aromatic and planar, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the carboxamide group. The thiophene ring is known to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and aromaticity would all influence its properties .作用机制
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in inflammation, apoptosis, and cell proliferation. This compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in the immune response. This compound has also been reported to activate the caspase-dependent apoptotic pathway, leading to the induction of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
实验室实验的优点和局限性
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potent biological activities. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound may exhibit cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
未来方向
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the mechanism of action of this compound in these disease conditions and to evaluate its efficacy in animal models and clinical trials. Another potential application of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity in vitro and in vivo. Further studies are needed to determine the optimal dosage and administration route of this compound in cancer therapy. Finally, this compound may also have potential applications in the field of antimicrobial therapy. Further studies are needed to evaluate the efficacy of this compound against multidrug-resistant microorganisms and to determine the mechanism of action of this compound against these pathogens.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits potent anti-inflammatory, antitumor, and antimicrobial activities, which make it a promising candidate for the treatment of various disease conditions. The synthesis of this compound is relatively simple, and it can be obtained in high yield and purity. However, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its efficacy in animal models and clinical trials.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide involves the reaction of 2-hydroxy-3-(thiophen-2-yl)quinoline with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学研究应用
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, this compound has been reported to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
属性
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20-16(13-15-7-4-5-10-18(15)22-20)14-23(17-8-2-1-3-9-17)21(25)19-11-6-12-26-19/h4-7,10-13,17H,1-3,8-9,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRBQLGJHLMROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



